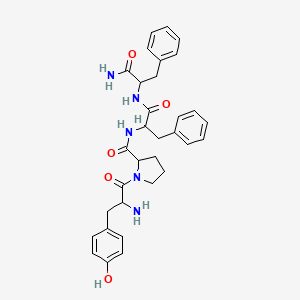

H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJHWXXXIMEHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for H Dl Tyr Dl Pro Dl Phe Dl Phe Nh2

Solid-Phase Peptide Synthesis (SPPS) Protocols for H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. wikipedia.org It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. chempep.combachem.com This approach simplifies the purification process as excess reagents and byproducts can be easily washed away. chempep.com

Commonly used resins for producing peptide amides in Fmoc-based SPPS include Rink Amide resin and Sieber Amide resin . chempep.comuci.eduappliedpolytech.com Rink Amide resin is widely used and releases the peptide amide upon cleavage with TFA. appliedpolytech.comresearchgate.net Sieber Amide resin is more acid-sensitive and can be cleaved under milder conditions, which is beneficial for synthesizing protected peptide fragments. iris-biotech.de

The loading capacity of the resin, expressed in millimoles per gram (mmol/g), is another important consideration. chempep.com A lower loading capacity is often preferred for longer or more complex peptides to minimize steric hindrance and aggregation of the growing peptide chains. chempep.combachem.com The resin must also be chemically and mechanically stable and exhibit good swelling properties in the solvents used for synthesis to ensure efficient reagent access to the reaction sites. chempep.combiosynth.com

| Resin Type | C-Terminal Functionality | Cleavage Condition | Typical Protecting Group Strategy | Notes |

| Rink Amide | Amide uci.eduresearchgate.net | TFA researchgate.net | Fmoc | Most commonly used for peptide amides. appliedpolytech.com |

| Sieber Amide | Amide chempep.comiris-biotech.de | 1% TFA in DCM iris-biotech.de | Fmoc | Suitable for preparing protected peptide amides due to mild cleavage. iris-biotech.de |

| MBHA | Amide chempep.compeptide.com | HF | Boc | Standard for Boc chemistry. iris-biotech.de |

| Wang | Carboxylic Acid chempep.comuci.edu | TFA | Fmoc | Used for peptides with a C-terminal acid. appliedpolytech.com |

| 2-Chlorotrityl (2-CTC) | Carboxylic Acid chempep.comuci.edu | Mild Acid (e.g., HFIP) researchgate.net | Fmoc | Useful for preparing protected peptide fragments. chempep.com |

The core of SPPS is the iterative cycle of deprotection and coupling. For an Fmoc-based synthesis, each cycle involves:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a solution of piperidine (B6355638) in DMF. uci.educsic.es

Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc byproducts.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. csic.es This step is typically performed using an excess of the amino acid and a coupling reagent to drive the reaction to completion. wikipedia.org

Washing: The resin is washed again to remove excess reagents and byproducts.

For the synthesis of this compound, this cycle would be repeated for each of the four amino acids in the sequence. Given the presence of DL-amino acids, careful selection of coupling reagents is important to suppress racemization. peptide.com Highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in combination with an additive like HOBt or HOAt, are commonly used. researchgate.netresearchgate.net

The most direct method for obtaining a C-terminally amidated peptide like this compound is to use an amide-generating resin, such as Rink Amide resin, from the outset of the synthesis. peptide.com Upon final cleavage from this type of resin with a strong acid like TFA, the peptide is released with a C-terminal amide group already in place. researchgate.net

Alternatively, C-terminal amidation can be achieved through other methods, though these are often more complex. One such method is ammonolysis, where the peptide is cleaved from a standard resin like Merrifield or Wang using ammonia. peptide.com However, this method can be less efficient and may require specialized resins like Oxime or HMBA resins for better results. peptide.com Another approach involves synthesizing the peptide with a C-terminal carboxylic acid and then converting it to an amide in solution after cleavage from the resin. researchgate.net This post-synthesis modification, however, adds extra steps and potential for side reactions. Given the efficiency and simplicity, the use of an amide-generating resin is the preferred strategy for the synthesis of this compound. peptide.com

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, is a classical yet highly relevant method for producing peptides, especially for large-scale synthesis and for complex sequences that may be challenging for solid-phase techniques. rsc.org In LPPS, the entire synthesis, including coupling and deprotection steps, is carried out in a homogeneous solution. This allows for purification of intermediates at each stage, which can be crucial for ensuring the final purity of a complex peptide like this compound.

The synthesis of this tetrapeptide via LPPS would typically commence from the C-terminus (DL-Phenylalanine-amide) and proceed by the sequential addition of the subsequent N-protected DL-amino acids. A general workflow is outlined below:

C-Terminal Amide Formation: The synthesis would start with the C-terminal DL-Phenylalanine, which needs to be in the form of an amide. This can be achieved by converting a suitably protected Phenylalanine to its amide form.

Stepwise Elongation: The peptide chain is built step-by-step. For instance, to add the next amino acid (DL-Phe), N-protected DL-Phenylalanine is activated and coupled to the free amino group of the previously prepared DL-Phenylalanine-amide.

Protecting Groups: To prevent unwanted side reactions, the reactive functional groups of the amino acids (the α-amino group and any reactive side chains) are temporarily blocked with protecting groups. libretexts.org For the synthesis of this compound, a common strategy would involve using the Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group for Nα-protection and acid-labile groups for the Tyrosine side chain. mdpi.com

Coupling Reagents: The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another requires an activating agent, known as a coupling reagent. Commonly used reagents in LPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. youtube.com The use of such additives is particularly important when dealing with DL-amino acid sequences to maintain stereochemical integrity.

Deprotection and Purification: After each coupling step, the Nα-protecting group is removed to allow for the next coupling reaction. A significant advantage of LPPS is the ability to purify the intermediate dipeptide, tripeptide, and so on, by conventional organic chemistry techniques like crystallization or chromatography, ensuring high purity of each fragment before proceeding to the next step. youtube.com

A plausible synthetic scheme for this compound using a Boc-strategy in LPPS is detailed in the table below.

| Step | Reactant 1 | Reactant 2 | Coupling/Deprotection Conditions | Product |

| 1 | Boc-DL-Phe-OH | NH3 | DCC, HOBt in Dichloromethane (DCM) | Boc-DL-Phe-NH2 |

| 2 | Boc-DL-Phe-NH2 | Trifluoroacetic acid (TFA) in DCM | Deprotection | H-DL-Phe-NH2·TFA |

| 3 | Boc-DL-Phe-OH | H-DL-Phe-NH2·TFA | DIC, HOBt, Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) | Boc-DL-Phe-DL-Phe-NH2 |

| 4 | Boc-DL-Phe-DL-Phe-NH2 | TFA in DCM | Deprotection | H-DL-Phe-DL-Phe-NH2·TFA |

| 5 | Boc-DL-Pro-OH | H-DL-Phe-DL-Phe-NH2·TFA | DIC, HOBt, DIEA in DMF | Boc-DL-Pro-DL-Phe-DL-Phe-NH2 |

| 6 | Boc-DL-Pro-DL-Phe-DL-Phe-NH2 | TFA in DCM | Deprotection | H-DL-Pro-DL-Phe-DL-Phe-NH2·TFA |

| 7 | Boc-DL-Tyr(tBu)-OH | H-DL-Pro-DL-Phe-DL-Phe-NH2·TFA | DIC, HOBt, DIEA in DMF | Boc-DL-Tyr(tBu)-DL-Pro-DL-Phe-DL-Phe-NH2 |

| 8 | Boc-DL-Tyr(tBu)-DL-Pro-DL-Phe-DL-Phe-NH2 | High concentration TFA | Final Deprotection | This compound |

This table represents a generalized synthetic route. Actual yields and reaction times would be determined empirically.

Fragment Condensation and Hybrid Synthesis Strategies for Complex DL-Peptides

For longer or more complex peptides, a stepwise approach can become inefficient due to the accumulation of side products and decreasing yields. In such cases, a fragment condensation strategy is often preferred. nih.gov This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together to form the final, larger peptide.

For the synthesis of this compound, a fragment condensation approach could involve the synthesis of two dipeptide fragments, for example, Boc-DL-Tyr-DL-Pro-OH and H-DL-Phe-DL-Phe-NH2.

Key steps in a fragment condensation strategy:

Fragment Synthesis: The individual protected peptide fragments are synthesized, typically using either LPPS or Solid-Phase Peptide Synthesis (SPPS). For our target molecule, this would mean synthesizing Boc-DL-Tyr-DL-Pro-OH and H-DL-Phe-DL-Phe-NH2.

Fragment Coupling: The protected fragments are then coupled in solution. This is a critical step, and the choice of coupling reagents is vital to minimize racemization at the C-terminal amino acid of the carboxyl component fragment. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed for their efficiency and ability to suppress racemization.

Final Deprotection: After the fragments are successfully coupled, the remaining protecting groups are removed to yield the final peptide.

| Fragment 1 | Fragment 2 | Coupling Reagents | Protected Tetrapeptide | Final Product (after deprotection) |

| Boc-DL-Tyr(tBu)-DL-Pro-OH | H-DL-Phe-DL-Phe-NH2 | HATU, HOAt, DIEA in DMF | Boc-DL-Tyr(tBu)-DL-Pro-DL-Phe-DL-Phe-NH2 | This compound |

This table illustrates a plausible fragment condensation strategy. The synthesis of the initial fragments would follow standard peptide synthesis protocols.

A hybrid synthesis approach combines the advantages of both SPPS and LPPS. For instance, the peptide fragments can be synthesized on a solid support (SPPS), which simplifies the purification of these intermediates. Once the desired fragments are synthesized and cleaved from the resin, they can be purified and then coupled together in solution (LPPS). This hybrid method can be particularly advantageous for the synthesis of complex peptides like those containing D-amino acids, such as deltorphin (B1670231) and dermorphin (B549996) analogues. nih.govnih.govkoreascience.kr

The synthesis of peptides containing both D and L amino acids, such as dermorphin and its analogues, has been successfully achieved using these methods. nih.govkoreascience.kr These established protocols provide a strong foundation for the successful synthesis of this compound, allowing for the production of this complex tetrapeptide amide with high purity and stereochemical integrity.

Conformational and Structural Analysis of Peptides Incorporating D Amino Acids, with Specific Reference to H Dl Tyr Dl Pro Dl Phe Dl Phe Nh2

Fundamental Principles of D-Amino Acid Influence on Peptide Conformation

The incorporation of D-amino acids into a peptide sequence introduces significant perturbations to its conformational landscape. Unlike their L-counterparts, which are the exclusive building blocks of proteins in most organisms, D-amino acids possess an opposite stereochemistry at the α-carbon. This fundamental difference has profound implications for the three-dimensional structure of the peptide backbone.

Analysis of Ramachandran Plots for D-Residues and Their Conformational Space

The conformational freedom of an amino acid residue within a peptide is best visualized using a Ramachandran plot, which maps the permissible combinations of the backbone dihedral angles phi (φ) and psi (ψ). For L-amino acids, the sterically allowed regions are predominantly in the upper-left and lower-left quadrants of the plot, corresponding to β-sheet and α-helical conformations, respectively.

Conversely, the Ramachandran plot for a D-amino acid is essentially an inversion of the L-amino acid plot through the origin (φ=0, ψ=0). This means that the allowed conformational spaces for D-residues are primarily located in the upper-right and lower-right quadrants. The introduction of a D-amino acid, therefore, allows the peptide backbone to access regions of conformational space that are sterically forbidden for L-residues. This expanded conformational sampling is a key principle underlying the unique structural properties of peptides containing D-amino acids.

Table 1: Allowed Regions in Ramachandran Plots for L- and D-Amino Acids

| Amino Acid Type | Allowed Quadrants | Predominant Secondary Structures |

| L-Amino Acid | Upper-Left, Lower-Left | β-sheet, Right-handed α-helix |

| D-Amino Acid | Upper-Right, Lower-Right | Left-handed α-helix, turns |

This table summarizes the general allowed conformational spaces for L- and D-amino acids as depicted in Ramachandran plots.

Steric and Electronic Effects of DL-Configurations on Backbone Dihedral Angles

The presence of alternating D- and L-amino acids in a peptide chain, such as in H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2, creates unique steric and electronic effects that influence the backbone dihedral angles. Sterically, the side chains of adjacent D and L residues project on opposite sides of the peptide backbone, which can reduce steric hindrance compared to an all-L or all-D sequence. This arrangement can facilitate tighter turns and more compact structures.

Electronically, the properties of amino acid side chains, such as their inductive and field effects, can influence the electron density along the peptide backbone. While extensive research has been conducted on the electronic effects in all-L-peptides, the interplay of these effects in DL-alternating peptides is more complex. The altered stereochemistry of D-amino acids can lead to different side-chain orientations, which in turn can modify the local electronic environment and the rotational flexibility around the backbone bonds. This can impact the stability of various secondary structural elements.

Investigation of Secondary Structural Elements in this compound

The specific sequence of this compound, with its alternating D- and L-amino acids, including the conformationally restricted D-Proline, suggests a high propensity for specific secondary structures.

Propensity for Beta-Turns and Hairpins Induced by DL-Proline and Other DL-Residues

The presence of a D-amino acid, particularly D-Proline, is a strong promoter of β-turns and β-hairpin structures. A β-turn is a tight reversal in the direction of the polypeptide chain, often stabilized by a hydrogen bond. The cyclic structure of proline restricts its φ dihedral angle to approximately -60° for L-Proline and +60° for D-Proline, making it ideally suited for inducing turns.

In the context of this compound, the D-Proline residue is expected to play a crucial role in nucleating a turn. The DL-Proline sequence can facilitate the formation of specific types of β-turns, such as type II' or I' turns, which are critical for the formation of stable β-hairpins. A β-hairpin consists of two antiparallel β-strands connected by a short loop or turn. The alternating DL-configuration in the flanking Phe-Phe sequence can further stabilize such a hairpin structure.

Helical and Extended Conformations in DL-Peptide Structures

While β-turns and hairpins are highly probable, peptides with alternating D- and L-amino acids can also adopt helical or extended conformations. Peptides composed of alternating D- and L-amino acids can form a unique secondary structure known as an α-sheet, which is characterized by the parallel alignment of carbonyl groups on one face of the peptide strand and amide protons on the opposite face.

Furthermore, while all-L peptides typically form right-handed helices and all-D peptides form left-handed helices, peptides with a mixture of L and D residues can form both right- and left-handed helices, or even disrupt helical structures altogether. The specific sequence and solvent environment will ultimately determine the favored helical conformation. An extended conformation, where the peptide backbone is stretched out, is another possibility, although less common than folded structures in short peptides unless specific stabilizing interactions are present. Some studies have shown that peptides with alternating L- and D-amino acids can adopt stable extended structures.

Advanced Spectroscopic Techniques for Conformational Elucidation

To experimentally determine the three-dimensional structure of this compound, a combination of advanced spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution conformation of peptides. One-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can provide information about through-bond and through-space connectivities between protons, allowing for the determination of dihedral angles and inter-proton distances. This data can then be used to calculate a family of structures consistent with the experimental restraints.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another valuable technique for probing peptide secondary structure by analyzing the vibrational frequencies of the amide bonds in the peptide backbone. The amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration, is particularly sensitive to secondary structure. Different secondary structures give rise to characteristic amide I frequencies, allowing for the estimation of their relative populations.

Table 2: Spectroscopic Techniques and Their Application to Peptide Conformational Analysis

| Technique | Information Obtained | Relevance to this compound |

| NMR Spectroscopy | 3D structure in solution, dihedral angles, inter-proton distances, hydrogen bonding patterns. | Crucial for determining the precise turn type, hairpin geometry, and overall conformation. |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, turn, random coil). | Provides a global picture of the secondary structural elements present. |

| FTIR Spectroscopy | Secondary structure composition based on amide bond vibrations. | Com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Spatial Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of peptides in solution. nmims.edu It provides detailed information about the spatial arrangement of atoms, interatomic distances, and conformational equilibria. nmims.eduacs.org For peptides containing D-amino acids, such as this compound, NMR is instrumental in characterizing the distinct conformational preferences arising from the presence of both L- and D-isomers.

The introduction of a D-amino acid into a peptide sequence can significantly alter the local and global conformation. rsc.org NMR studies on diastereomeric peptides have revealed that the change in chirality at a single alpha-carbon can lead to substantial differences in the preferred backbone and side-chain orientations. acs.org These conformational changes are reflected in various NMR parameters, including chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).

Key NMR Observables for Structural Analysis:

Chemical Shifts: The chemical shifts of protons, particularly the amide (NH) and alpha-protons (Hα), are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. chemrxiv.org In peptides with alternating D- and L-amino acids, the chemical shift dispersion can provide initial clues about ordered structures.

Coupling Constants (J-couplings): Three-bond coupling constants, such as ³J(HN,Hα), are related to the dihedral angle φ through the Karplus equation. This relationship allows for the determination of backbone torsion angles, which are fundamental to defining the peptide's secondary structure. chemrxiv.org

Nuclear Overhauser Effect (NOE): NOEs arise from the through-space interaction between protons that are close in proximity (typically < 5 Å). The intensity of an NOE is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive probe of internuclear distances. By analyzing the pattern of NOEs, a set of distance restraints can be generated to calculate a three-dimensional model of the peptide. nmims.edu For a peptide like this compound, specific NOEs between adjacent and non-adjacent residues would be crucial for defining its folded structure.

Table 1: Representative ¹H NMR Chemical Shifts for Amino Acid Residues in a Random Coil Conformation

| Amino Acid | Amide (NH) (ppm) | α-CH (ppm) | Side Chain Protons (ppm) |

| Tyrosine (Tyr) | 8.14 | 4.60 | β-CH₂: 3.03, 2.93; Aromatic: 7.08, 6.77 |

| Proline (Pro) | - | 4.45 | β,γ,δ-CH₂: 2.33, 1.99, 3.73, 3.63 |

| Phenylalanine (Phe) | 8.30 | 4.66 | β-CH₂: 3.12, 2.98; Aromatic: 7.28, 7.23, 7.18 |

Note: These are typical chemical shift ranges and can vary depending on the local environment within the peptide.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to identify the spin systems of individual amino acid residues. nmims.edu NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are then employed to establish through-space connectivities between protons, providing the necessary distance restraints for structure calculation. nmims.edu For diastereomeric peptides, subtle differences in the NOESY spectra can be used to distinguish between different conformations. acs.orgacs.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. units.it It measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov Since peptide bonds are located in a chiral environment (except in glycine), they give rise to characteristic CD signals in the far-UV region (190-250 nm) that are indicative of the peptide's secondary structure content (e.g., α-helix, β-sheet, β-turn, or random coil). und.edu

The introduction of D-amino acids has a profound and predictable effect on the CD spectrum. A peptide composed entirely of D-amino acids will exhibit a CD spectrum that is an inverted mirror image of its L-enantiomer. researchgate.net For peptides containing a mixture of D- and L-amino acids, such as this compound, the resulting CD spectrum is more complex. Peptides with alternating L- and D-amino acids can produce relatively featureless CD spectra due to the opposing absorptions of the different chiral centers. nih.gov

Interpreting CD Spectra of DL-Peptides:

α-Helix: L-amino acid α-helices show characteristic negative bands around 222 nm and 208 nm, and a positive band around 193 nm.

β-Sheet: L-amino acid β-sheets typically display a negative band around 218 nm and a positive band around 195 nm.

Random Coil: A random coil conformation is generally characterized by a strong negative band near 195 nm. nih.gov

DL-Alternating Peptides: Peptides with an alternating D,L-amino acid sequence can adopt unique helical structures, known as β-helices or α-sheet structures. nih.govnih.gov These structures can have distinct CD signatures that differ from the canonical secondary structures. For example, some alternating D,L-peptides exhibit a featureless CD spectrum. nih.gov

Table 2: Characteristic Far-UV CD Maxima for Peptide Secondary Structures (L-amino acids)

| Secondary Structure | Wavelength (nm) and Sign of Molar Ellipticity [θ] |

| α-Helix | Negative at 222, Negative at 208, Positive at 193 |

| β-Sheet | Negative at 218, Positive at 195 |

| Random Coil | Strong Negative near 195 |

X-ray Crystallography of DL-Peptide Systems

The process involves growing a single, high-quality crystal of the peptide, which can be a challenging step. nih.gov Once a suitable crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. youtube.com The diffraction data is then used to calculate an electron density map, from which a model of the peptide's structure can be built and refined. nih.gov

Studies on peptides containing both D- and L-amino acids have shown that they can crystallize in unique packing arrangements. mdpi.com The presence of D-amino acids can influence the intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern crystal formation. For instance, dipeptides composed of different stereoisomers of norvaline and phenylalanine have been shown to exhibit distinct crystal packing and hydrogen-bonding patterns. mdpi.com

In the context of this compound, an X-ray crystal structure would provide the most definitive picture of its solid-state conformation. It would reveal the precise backbone and side-chain torsion angles, the nature of any intramolecular hydrogen bonds, and how the individual molecules interact with each other in the crystalline state. This information would be highly complementary to the solution-state data obtained from NMR and CD spectroscopy.

Chirality Determination of Individual DL-Amino Acid Residues within the Peptide Sequence

One powerful approach combines enzymatic digestion with chromatographic and mass spectrometric techniques. mdpi.com This method involves the following steps:

Enzymatic Digestion: The peptide is treated with a specific protease that only cleaves peptide bonds between L-amino acids. The resulting peptide fragments are then separated.

Hydrolysis: The intact peptide fragments (which presumably contain the D-amino acid) and the smaller digested peptides are hydrolyzed to their constituent amino acids.

Chiral Derivatization: The amino acid hydrolysates are reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. nih.gov

Chromatographic Separation: The resulting diastereomers are then separated and quantified using a non-chiral separation method like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govsigmaaldrich.com The retention times of the derivatized amino acids from the unknown peptide are compared to those of derivatized D- and L-amino acid standards to determine their chirality.

NMR spectroscopy can also be used to determine the diastereomeric ratio of peptides, which can be useful in assessing the stereochemical outcome of a peptide synthesis. nih.govnih.gov By comparing the NMR spectrum of the synthetic peptide to that of standards with known stereochemistry, it is possible to confirm the configuration of the individual amino acid residues. researchgate.net For a peptide like this compound, a combination of these methods would be employed to definitively confirm the alternating DL-sequence.

Structure Activity Relationship Sar Investigations of Peptides with Dl Amino Acid Residues, Focused on H Dl Tyr Dl Pro Dl Phe Dl Phe Nh2

General Principles of Peptide SAR in the Context of Non-Natural and D-Amino Acids

Structure-activity relationship (SAR) studies are a cornerstone of peptide and peptidomimetic research, involving the systematic modification of a lead peptide to understand the molecular determinants of its interaction with biological targets. nih.gov The primary goal is to improve the native peptide's biological properties, transforming it into a more drug-like compound. nih.gov A key strategy in this field is the incorporation of non-canonical amino acids (ncAAs), including D-amino acids, which are the enantiomers of the naturally occurring L-amino acids. nih.govnih.gov

The use of D-amino acids is particularly widespread in the design of analogues of biologically active peptides. core.ac.uk Their unique stereochemistry confers significant resistance to degradation by most endogenous proteases, which are stereospecific for L-amino acids. core.ac.uknih.gov This enhanced biostability is a major advantage for therapeutic peptides. nih.gov Furthermore, substituting L-amino acids with their D-counterparts can lead to peptides with novel or improved biological activities, such as enhanced antibacterial action. nih.govnih.gov

However, the incorporation of D-amino acids is not without potential drawbacks. While it can improve pharmacokinetic properties, excessive modification may lead to risks of cytotoxicity or immunogenicity. nih.gov Therefore, SAR studies are essential to strike a balance between improved stability and activity while maintaining a safe biological profile. These studies provide critical information on how modifications to the peptide backbone or amino acid side chains affect intermolecular interactions and, consequently, biological function. nih.gov

Impact of DL-Amino Acid Stereochemistry on Biological Activity Profiles

The stereochemistry of amino acid residues is a critical determinant of a peptide's three-dimensional structure and, by extension, its biological function. A change in a single amino acid's stereoisomerism from the L-form to the D-form can lead to dramatic alterations in the peptide's physicochemical properties and activity. nih.gov The introduction of one or more D-amino acids into a sequence can induce significant changes in the secondary structure. rsc.org

This is because the altered stereochemistry affects the allowable Ramachandran angles, influencing backbone folding. For instance, while D-residues can be used to stabilize specific turn structures, such as β-turns, they can also act as helix destabilizers when incorporated into α-helical structures. core.ac.ukrsc.org A study on a model 29-residue peptide found that a centrally placed D-alanine residue resulted in a significant destabilization of the helix. core.ac.uk

The position of the D-amino acid substitution is crucial. In one study of a membrane-active antimicrobial peptide, D-amino acid substitutions at the N- and/or C-termini had little effect on the α-helical structure and maintained antimicrobial activity. elsevierpure.com In contrast, substitutions in the middle of the sequence disrupted the α-helix, leading to a complete loss of activity. elsevierpure.com Similarly, the introduction of D-proline has been shown to facilitate the formation of β-hairpins, a structural motif that the corresponding homochiral L-peptide could not adopt. rsc.org This demonstrates that the specific placement and configuration of DL-residues can be a powerful tool to control peptide conformation and modulate its biological activity profile.

Systematic Structural Modification Strategies for H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2 Analogues

The systematic modification of a lead peptide like this compound is essential for optimizing its activity and therapeutic potential. Strategies involve making targeted changes to the peptide's structure and evaluating the resulting impact on its biological function. These modifications can include substitutions of side chains, alterations to the peptide backbone, and changes in the stereochemistry of individual residues. nih.gov The primary methods for generating these analogues are traditional solid-phase peptide synthesis (SPPS) and, more recently, late-stage functionalization (LSF) of fully assembled sequences. nih.gov

Alanine (B10760859) Scanning and Other Substitutions to Probe Side Chain Contributions

Alanine scanning is a widely used and powerful tool in SAR studies to systematically map the functional contributions of individual amino acid side chains to a peptide's activity. nih.govgenscript.com The technique involves sequentially replacing each non-alanine residue in the peptide with alanine, which is the smallest chiral amino acid. genscript.com Because this substitution removes all side chain atoms beyond the β-carbon, any change in biological activity can be attributed to the loss of the original side chain's specific functional groups. nih.gov This allows for a detailed mapping of the peptide's binding epitope and helps identify "hot spots" critical for its function. nih.gov

For a peptide such as this compound, alanine scanning would involve synthesizing analogues like H-DL-Ala-DL-Pro-DL-Phe-DL-Phe-NH2, H-DL-Tyr-DL-Ala-DL-Phe-DL-Phe-NH2, and so on. The resulting change in a measurable activity (e.g., receptor binding affinity, enzyme inhibition) would reveal the importance of the Tyr, Pro, and Phe side chains at their respective positions. For example, a significant loss of activity upon replacing Tyr with Ala would suggest that the hydroxyl-containing aromatic side chain of tyrosine is crucial for the peptide's function.

Beyond alanine, other substitutions can be used to probe specific properties. For instance, replacing Tyr with Phe would test the importance of the hydroxyl group specifically, while replacing Phe with Leu would probe the role of the aromatic ring versus a bulky aliphatic group.

Table 1: Hypothetical Alanine Scanning Data for this compound Analogues This table illustrates the potential outcomes of an alanine scanning study. The data is for exemplary purposes.

| Analogue Name | Substituted Residue | Position | Relative Activity (%) | Implied Side Chain Contribution |

| Parent Peptide | None | - | 100 | Baseline activity |

| Analogue 1 | Tyr -> Ala | 1 | 5 | The Tyr side chain is critical for activity. |

| Analogue 2 | Pro -> Ala | 2 | 75 | The Pro side chain contributes moderately to activity, likely by maintaining backbone conformation. |

| Analogue 3 | Phe -> Ala | 3 | 20 | The Phe side chain at position 3 is important for activity. |

| Analogue 4 | Phe -> Ala | 4 | 85 | The Phe side chain at position 4 has a minor role in activity. |

Positional and Configurational Modifications of DL-Residues and Their SAR Implications

For peptides containing D-amino acids, a critical modification strategy involves altering the stereochemistry (configuration) at each position to understand its impact. In the parent peptide this compound, each residue is a racemic mixture. Creating analogues with defined stereochemistry (e.g., H-L-Tyr-D-Pro-L-Phe-L-Phe-NH2) allows for a precise investigation of the structural requirements for activity.

The SAR implications of such changes can be profound. As noted previously, the position of a D-amino acid can determine whether it maintains or disrupts a critical secondary structure. elsevierpure.com For example, an L-residue might be required at position 1 for optimal receptor interaction, while a D-proline at position 2 might be necessary to induce a specific β-turn that correctly orients the other residues. rsc.org Modifying the configuration of the phenylalanine residues at positions 3 and 4 could influence hydrophobic interactions with the target or affect susceptibility to proteolysis. pitt.edu

By synthesizing a library of diastereomers where the configuration at each position is systematically varied (L or D), researchers can map the stereochemical requirements of the peptide-target interaction. This provides a detailed 3D-SAR that can guide the design of highly potent and selective analogues.

Table 2: Hypothetical Configurational Analysis of H-Tyr-Pro-Phe-Phe-NH2 Analogues This table illustrates a potential SAR study based on stereochemical modifications. The data is for exemplary purposes.

| Analogue Configuration (P1-P2-P3-P4) | Relative Binding Affinity (%) | Interpretation |

| L-L-L-L | 10 | The all-L configuration has low affinity. |

| D-L-L-L | 50 | A D-Tyr at P1 enhances affinity. |

| L-D-L-L | 85 | A D-Pro at P2 is highly favorable, likely inducing an optimal turn. |

| L-L-D-L | 15 | A D-Phe at P3 is not well tolerated. |

| L-L-L-D | 25 | A D-Phe at P4 provides a minor benefit over the all-L peptide. |

| D-D-L-L | 120 | The combination of D-Tyr at P1 and D-Pro at P2 is synergistic, yielding the highest affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for DL-Peptides

Given the vast number of possible peptide analogues (e.g., 8,000 possible tripeptides from the 20 proteinogenic amino acids), systematically synthesizing and testing all of them is impossible. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling offers a computational alternative to predict the biological activity of untested compounds and to better understand the underlying mechanisms of interaction. uestc.edu.cnpepdd.com QSAR develops a mathematical model that correlates the structural or physicochemical properties of a series of compounds with their biological activities. uestc.edu.cn

For peptides, QSAR models are built by first characterizing the structure of each peptide using numerical parameters known as descriptors. nih.gov Then, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) are used to build a regression model linking these descriptors to the observed activity. uestc.edu.cnnih.gov The predictive power of the resulting model is then rigorously tested using external validation sets. scispace.com Such models can clarify which structural features (e.g., hydrophobicity at the C-terminus, electronic properties at position 2) are critical for activity, providing valuable guidance for future design. dntb.gov.ua

Development of Physiochemical Descriptors for DL-Amino Acids in QSAR Models

A significant challenge in developing QSAR models for peptides containing non-natural residues like D-amino acids is the derivation of appropriate descriptors. Most standard descriptor sets are defined only for the 20 canonical L-amino acids. These descriptors typically fall into several categories:

Principal Component-based (z-scores): These are derived from Principal Component Analysis (PCA) of a large matrix of experimental physicochemical properties of the amino acids, condensing the information into a few orthogonal variables (e.g., representing hydrophobicity, size, and electronic properties). nih.gov

Physical Descriptors: These can be simpler, more interpretable scales based directly on properties like hydrophilicity and molecular volume. researchgate.net

Topological/Constitutional Descriptors: These are calculated from the 2D structure, such as molecular weight or atom counts.

To model peptides containing D-amino acids, these standard approaches are often insufficient. A D-amino acid has identical constitutional and physicochemical properties (e.g., volume, hydrophobicity) to its L-enantiomer, but its different 3D arrangement can completely change its biological activity. Therefore, descriptors that capture three-dimensional structure are essential.

Advanced 3D-QSAR methods offer a solution. Descriptors such as the Isotropic Surface Area (ISA) and Electronic Charge Index (ECI) can be calculated from the optimized 3D structures of both natural and unnatural amino acids. researchgate.net Similarly, MS-WHIM scores are 3D descriptors that have been successfully applied in peptide QSAR. dntb.gov.ua These approaches allow the model to account for the specific stereochemistry of the DL-residues, making them particularly valuable for building predictive QSAR models for peptides like this compound and its analogues.

Predictive Models for Activity Modulation Based on Structural Features

The biological activity of peptides is intricately linked to their three-dimensional structure, which is determined by the sequence and stereochemistry of their constituent amino acids. For peptides containing both D- and L-amino acid residues, such as this compound, predicting their activity is a complex task. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, have emerged as powerful tools to unravel these complex relationships and guide the design of novel, more potent, and stable peptide analogs.

Key Structural Descriptors in Peptide QSAR

The selection of appropriate descriptors is a critical step in building a robust predictive model. For a tetrapeptide like this compound, a variety of descriptors would be considered to capture the nuances of its structure:

Steric Properties: The size and shape of the amino acid side chains, often quantified by parameters like molecular volume or surface area, play a crucial role in receptor recognition and binding affinity. The bulky side chains of Tyr and Phe are key steric features.

Electronic Properties: The distribution of charges and the electronic nature of the amino acid side chains influence electrostatic interactions and hydrogen bonding. The hydroxyl group of Tyr, for instance, can act as a hydrogen bond donor.

A hypothetical QSAR study on analogs of this compound might involve synthesizing a series of related peptides with systematic variations in their amino acid sequence and stereochemistry. The biological activity of these analogs would then be determined experimentally.

Illustrative Data for a Predictive Model

The following interactive table represents a hypothetical dataset that could be used to build a QSAR model for a series of tetrapeptides related to this compound. The descriptors included are for illustrative purposes and would be part of a much larger set in a real study.

| Peptide Analog | Sequence | Log(1/IC50) | Overall Hydrophobicity (LogP) | Molecular Weight (g/mol) | Number of H-Bond Donors |

|---|---|---|---|---|---|

| 1 | This compound | 7.5 | 3.8 | 599.7 | 4 |

| 2 | H-L-Tyr-L-Pro-L-Phe-L-Phe-NH2 | 6.2 | 3.8 | 599.7 | 4 |

| 3 | H-DL-Ala-DL-Pro-DL-Phe-DL-Phe-NH2 | 5.8 | 2.5 | 509.6 | 3 |

| 4 | H-DL-Tyr-DL-Pro-DL-Ala-DL-Phe-NH2 | 6.9 | 3.1 | 523.6 | 4 |

| 5 | H-DL-Tyr-DL-Pro-DL-Phe-DL-Trp-NH2 | 7.8 | 4.2 | 638.7 | 5 |

Machine Learning in Peptide Activity Prediction

In addition to traditional QSAR, more advanced machine learning models are increasingly being used to predict peptide activity. mdpi.com These can include:

Artificial Neural Networks (ANNs): These models are inspired by the structure of the human brain and are capable of capturing highly non-linear relationships between structural features and activity.

Support Vector Machines (SVM): SVMs are powerful for classification tasks, such as predicting whether a peptide will be active or inactive, and can also be used for regression to predict a continuous activity value.

Random Forests (RF): RF models build a multitude of decision trees and output the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.govnih.gov This ensemble approach can improve predictive accuracy and provide insights into the importance of different structural features. nih.govnih.gov

For a peptide like this compound, these models could be trained on a large dataset of peptides with known activities to learn the complex interplay of factors that govern its biological function. The inclusion of D-amino acids significantly expands the conformational space that the peptide can explore, and machine learning models are particularly well-suited to handle this increased complexity. mdpi.com The stabilizing effect of D-amino acids against proteolytic degradation is another factor that can be incorporated into predictive models of in vivo activity. mdpi.com

The ultimate goal of these predictive models is to create a reliable in silico tool that can accelerate the discovery of new peptide-based therapeutics by prioritizing the synthesis and testing of the most promising candidates.

Molecular Mechanisms of Action and in Vitro Biological Profiling for Peptides Including D Amino Acids

General Mechanistic Paradigms for Peptides

The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which dictates its interactions with physiological targets. The incorporation of D-amino acids, which are enantiomers of the naturally occurring L-amino acids, introduces unique stereochemical properties that influence these interactions. frontiersin.org

The sequence of the peptide , Tyr-Pro-Phe-Phe-NH2, is identical to that of endomorphin-2, a well-known endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor. nih.gov The N-terminal tyrosine residue is a critical pharmacophore for virtually all opioid peptides, engaging in key interactions within the receptor binding pocket. nih.gov

The introduction of D-amino acids, as seen in H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2, would significantly alter the peptide's backbone conformation compared to the all-L endomorphin-2. D-amino acids can stabilize specific structural motifs, such as unique β-turns and helices, that are not favored by L-amino acids. nih.gov This altered topography affects how the peptide's side chains, particularly the aromatic rings of Tyrosine and Phenylalanine, are presented to the receptor. This can lead to several outcomes:

Altered Affinity and Selectivity: The modified conformation may enhance or diminish binding affinity for the µ-opioid receptor. It could also change the selectivity profile, potentially increasing interaction with δ- or κ-opioid receptors. nih.gov Studies on other opioid peptides, such as dermorphin (B549996) (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2), demonstrate that a D-amino acid in position 2 is crucial for high µ-receptor activity. nih.govnih.gov

Novel Binding Modes: The peptide might adopt a completely different orientation within the binding pocket, leading to a different functional response (e.g., antagonism instead of agonism).

The formation of a D-amino acid-containing peptide can change its ability to bind to its corresponding receptor, a critical factor for neuropeptides that function as cell-to-cell signaling molecules. nih.gov

Peptides, particularly those with cationic and amphipathic properties, can interact with and permeate cell membranes. While the specific sequence of this compound does not suggest it is a classic cell-penetrating peptide, its interaction with the plasma membrane is a prerequisite for reaching membrane-bound receptors like opioid receptors.

A primary advantage conferred by D-amino acids is enhanced stability against enzymatic degradation. google.comfrontiersin.org Peptidases, the enzymes responsible for breaking down peptides, are highly stereospecific for L-amino acids. nih.gov A peptide containing D-amino acids is thus more resistant to proteolysis in the extracellular space, increasing its biological half-life and the likelihood of reaching its target receptor. nih.gov This resistance to degradation is a key strategy used in the design of peptide-based drugs.

Assuming the peptide this compound acts on an opioid receptor—a member of the G-protein-coupled receptor (GPCR) superfamily—its binding would initiate a cascade of intracellular signals. nih.gov GPCRs transduce extracellular signals by activating intracellular heterotrimeric G-proteins. ebi.ac.uk

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated G-proteins (typically Gαi/o for opioid receptors). This event triggers downstream pathways, including:

Inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

Modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels.

These signaling events collectively lead to a decrease in neuronal excitability, which underlies the analgesic effects of opioids. nih.gov The specific nature of the signal (e.g., agonist, partial agonist, or antagonist) generated by this compound would depend entirely on the precise conformational state it stabilizes in the receptor upon binding.

In Vitro Pharmacological Profiling of this compound

While direct experimental data for this compound is not available, its pharmacological profile can be hypothesized based on the methods used to characterize its close structural analog, endomorphin-2, and other related opioid peptides. researchgate.net

To determine the binding affinity and selectivity of the peptide, competitive radioligand binding assays would be performed using membrane preparations from cells expressing specific opioid receptor subtypes (µ, δ, and κ). In these assays, the ability of the unlabeled test peptide to displace a known high-affinity radiolabeled ligand is measured.

The results are typically expressed as the inhibitory constant (Ki), which represents the concentration of the competing ligand that binds to half the receptors at equilibrium. A lower Ki value indicates higher binding affinity.

Hypothetical Receptor Binding Profile

| Receptor Subtype | Radioligand | Hypothetical Ki (nM) for this compound | Comparative Ki (nM) for Endomorphin-2 nih.gov |

|---|---|---|---|

| µ-Opioid | [³H]DAMGO | Data not available | 0.69 |

| δ-Opioid | [³H]DPDPE | Data not available | >10,000 |

| κ-Opioid | [³H]U69,593 | Data not available | >5,000 |

This table is illustrative. Actual values would require experimental determination.

The data would reveal the peptide's affinity and its selectivity ratio for the different opioid receptors, a critical component of its pharmacological profile. nih.gov

Functional assays are essential to determine whether the peptide acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator.

A widely used functional assay for µ-opioid receptor activity is the guinea pig ileum (GPI) assay. The myenteric plexus of the guinea pig ileum is rich in µ-opioid receptors that regulate acetylcholine (B1216132) release and, consequently, muscle contraction. Agonists inhibit electrically stimulated contractions, while antagonists reverse the effect of an agonist.

The potency of an agonist is typically reported as its IC₅₀ value (the concentration that produces 50% of its maximal inhibitory effect). The potency of an antagonist is given by its pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Hypothetical Functional Assay Results

| Assay | Measured Parameter | Hypothetical Value for this compound | Comparative Value for Endomorphin-2 |

|---|---|---|---|

| Guinea Pig Ileum (GPI) | IC₅₀ (nM) | Data not available | 1.5 - 5.0 (Agonist) |

| Mouse Vas Deferens (MVD) | IC₅₀ (nM) | Data not available | >1,000 |

This table is illustrative and based on typical results for potent µ-opioid agonists. The actual activity of the title compound could be agonistic, antagonistic, or inactive and must be determined experimentally.

Other functional assays include measuring the inhibition of cAMP formation in cell lines expressing the receptor or assays that measure G-protein activation, such as the [³⁵S]GTPγS binding assay. These tests would collectively provide a detailed picture of the peptide's efficacy and potency at its target receptor.

Cell-Based Assays for Evaluating Biological Responses and Cellular Internalization (excluding cytotoxicity)

No information is available regarding cell-based assays conducted on this compound to assess its biological effects or its ability to be internalized by cells.

Biophysical Studies of this compound Interactions with Biological Mimics

There are no published biophysical studies on this specific peptide.

Ligand-Target Binding Kinetics and Affinity Determination (e.g., Surface Plasmon Resonance)

Data on the binding kinetics and affinity of this compound to any biological target, as would be determined by techniques like Surface Plasmon Resonance, are not available in the scientific literature.

Peptide-Membrane Interactions and Structural Perturbations (if applicable)

There is no information regarding the interaction of this compound with cell membranes or any resulting structural changes.

Preclinical Pharmacokinetic and Metabolic Stability Assessment of D Enantiomeric Peptides

Proteolytic Stability of D-Enantiomeric Peptides, including H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2, in Preclinical Biological Matrices

A primary advantage of D-enantiomeric peptides is their remarkable resistance to degradation by proteases. Endogenous proteases are stereoselective, primarily recognizing and cleaving peptide bonds between L-amino acids. mdpi.comnih.gov Consequently, peptides composed entirely or partially of D-amino acids are not readily recognized as substrates, leading to significantly enhanced stability in biological environments. nih.govmdpi.com This increased biostability is a crucial attribute, as it can lead to a longer duration of action and improved bioavailability. mdpi.com

Studies have demonstrated that while L-peptides can be rapidly degraded within hours, their D-enantiomeric counterparts can remain largely intact for extended periods. nih.gov For instance, substituting L-amino acids with D-amino acids in antimicrobial peptides has been shown to greatly improve their stability in serum. researchgate.net This resistance to proteolysis is a foundational characteristic that underpins the favorable pharmacokinetic properties of D-peptides.

In vitro metabolic stability assays are crucial for predicting the in vivo behavior of drug candidates. nuvisan.com These assays typically involve incubating the compound with biological matrices rich in metabolic enzymes, such as liver microsomes or plasma, and monitoring its degradation over time. nuvisan.com Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are major contributors to drug metabolism, while plasma contains various proteases. pepdd.com

Research on D-enantiomeric peptides has confirmed their high stability in these preclinical matrices. For example, studies on two all-D-peptides, a linear version (RD2D3) and a cyclic version (cRD2D3), demonstrated significant stability in human plasma and human liver microsomes. In human plasma, both peptides remained approximately 90-93% intact after 48 hours of incubation. mdpi.com In human liver microsomes, which represent a more aggressive metabolic environment, the peptides also showed substantial stability, with around 73-78% remaining after 24 hours. mdpi.com This high degree of stability suggests a low intrinsic clearance (CLint) and predicts a longer half-life in vivo. nuvisan.com

| Compound | Matrix | Time Point | % Remaining |

|---|---|---|---|

| RD2D3 (Linear D-Peptide) | Human Plasma | 8 h | 84.7% |

| RD2D3 (Linear D-Peptide) | Human Plasma | 24 h | 91.9% |

| RD2D3 (Linear D-Peptide) | Human Plasma | 48 h | 93.7% |

| cRD2D3 (Cyclic D-Peptide) | Human Plasma | 8 h | 91.8% |

| cRD2D3 (Cyclic D-Peptide) | Human Plasma | 24 h | 93.7% |

| cRD2D3 (Cyclic D-Peptide) | Human Plasma | 48 h | 92.4% |

| RD2D3 (Linear D-Peptide) | Human Liver Microsomes | 8 h | 81.9% |

| RD2D3 (Linear D-Peptide) | Human Liver Microsomes | 24 h | 78.2% |

| cRD2D3 (Cyclic D-Peptide) | Human Liver Microsomes | 8 h | 89.2% |

| cRD2D3 (Cyclic D-Peptide) | Human Liver Microsomes | 24 h | 73.6% |

Absorption and Distribution Studies in Preclinical Animal Models for DL-Peptides

The absorption and distribution of peptides determine their ability to reach target tissues and exert a therapeutic effect. The inherent stability of D-enantiomeric peptides positively influences their absorption and distribution profiles.

Absolute bioavailability, particularly via the oral route, is a significant challenge for most peptide drugs, with values typically below 1-2%. nih.gov This is due to both enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium. However, the enhanced stability of D-peptides can contribute to improved oral bioavailability. mdpi.com

Preclinical studies in animal models are essential to determine this parameter. For instance, a cyclic D-peptide, cRD2D3, was shown to have high oral bioavailability in mice. mdpi.com While specific percentages for D-peptides can vary, other modified compounds have achieved oral bioavailability in the range of 25-30% in rats with optimized formulations. nih.govnih.gov This demonstrates the potential for systemically effective concentrations to be achieved through oral administration of stabilized peptides.

| Compound Type | Species | Oral Bioavailability (F%) |

|---|---|---|

| Cyclic D-Peptide (cRD2D3) | Mouse | Demonstrated to be high |

| Novel Anti-Cancer Agent (SR13668) | Rat (Male) | 25.4% |

| Novel Anti-Cancer Agent (SR13668) | Rat (Female) | 27.7% |

| Cyclic Hexadepsipeptide (Beauvericin) | Rat | 29.5% |

Understanding how a peptide distributes throughout the body is critical for assessing its efficacy and potential for off-target effects. Studies have shown that D-peptides can be designed to cross the blood-brain barrier (BBB), a significant advantage for treating central nervous system disorders. nih.govsci-hub.se A comparative preclinical study found that a cyclic D-peptide (cRD2D3) achieved brain concentrations four to five times higher than its linear counterpart (RD2D3), highlighting how structural modifications can optimize tissue targeting. mdpi.com

Furthermore, the distribution profile of D-peptides can be favorable from a safety perspective. Low concentrations of certain D-peptides have been observed in the kidney and liver following oral administration, which reduces the risk of potential toxicity in these vital organs. uni-duesseldorf.de Tissue distribution is often quantified by measuring the area under the concentration-time curve (AUC) in various organs.

| Tissue | AUC0-t (μg/g*h) |

|---|---|

| Brain | 1.1 |

| Liver | 37.94 |

| Kidney | 2.94 |

| Spleen | 38.41 |

| Heart | 1.16 |

| Lung | 986.45 |

Elimination and Excretion Profiles in Preclinical Models

The elimination and excretion pathways determine a drug's half-life and dosing frequency. For peptides, the primary routes of clearance from the body are proteolytic degradation and renal excretion. nih.gov

Due to their high resistance to proteolysis, the elimination of D-enantiomeric peptides is often dominated by renal clearance. nih.govresearchgate.net Peptides with a molecular weight below 25 kDa are typically filtered from the blood by the glomeruli in the kidneys. nih.gov Since peptides are generally not reabsorbed efficiently from the renal tubules, this filtration process leads to their excretion in the urine. nih.gov This makes renal clearance a major elimination pathway for many small- to medium-sized peptides. biointerfaceresearch.com

Plasma Protein Binding Characteristics in Preclinical Contexts

The interaction of therapeutic agents with plasma proteins is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. This reversible binding to proteins, primarily human serum albumin (HSA) and α1-acid glycoprotein (AAG), effectively creates a circulating reservoir of the compound, with only the unbound or "free" fraction being available to exert pharmacological activity and to be cleared from the body. springernature.compharma-industry-review.com Consequently, the determination of plasma protein binding (PPB) is a fundamental aspect of preclinical drug development. oup.comresearchgate.net

While specific experimental data on the plasma protein binding of this compound is not publicly available, an evaluation of its structural components allows for a discussion of its likely binding characteristics. The peptide's composition, featuring D-enantiomeric amino acids and multiple aromatic residues, suggests several factors that would influence its interaction with plasma proteins.

Influence of D-Enantiomeric Amino Acids

The incorporation of D-amino acids into peptides is a well-established strategy to enhance metabolic stability by reducing susceptibility to proteolysis. nih.gov This modification can also impact pharmacokinetic properties, including plasma protein binding. The binding of drugs to plasma proteins can be stereoselective, meaning that enantiomers of a chiral drug may exhibit different binding affinities. nih.gov Human serum albumin, the most abundant plasma protein, is known to demonstrate the highest potential for stereoselective binding among plasma proteins. nih.gov While the primary advantage of D-amino acids is often considered to be increased resistance to enzymatic degradation, their presence can alter the peptide's three-dimensional conformation, which in turn could affect its affinity for binding sites on plasma proteins. pnas.orgnih.govrsc.org

Role of Aromatic Residues

The peptide this compound is rich in aromatic amino acids, containing one tyrosine and two phenylalanine residues. Aromatic and hydrophobic interactions are significant drivers of drug-protein binding. nih.govmdpi.com The aromatic side chains of phenylalanine and tyrosine can engage in hydrophobic and π-π stacking interactions within the binding pockets of plasma proteins, particularly HSA. mdpi.com Studies have shown that aromatic amino acids are important for the binding of various molecules to albumin. nih.gov The presence of multiple aromatic residues in this tetrapeptide suggests a potential for significant interaction with plasma proteins.

Preclinical Assessment Methods

The extent of plasma protein binding is typically determined in preclinical studies using in vitro methods. The most common techniques include equilibrium dialysis (ED), ultrafiltration (UF), and ultracentrifugation. nih.gov Equilibrium dialysis is often considered the reference method due to its reliability. nih.govunige.ch These methods separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction. unige.ch

The table below summarizes key factors that influence the plasma protein binding of peptides in a preclinical setting, with considerations relevant to the structure of this compound.

Factors Influencing Peptide Plasma Protein Binding

| Factor | Description | Relevance to this compound |

| Stereochemistry | The three-dimensional arrangement of atoms can affect binding affinity. Plasma proteins, being chiral themselves, can exhibit stereoselective binding to different enantiomers of a drug. nih.gov | The presence of all D-enantiomeric amino acids creates a unique stereochemistry that will influence how the peptide fits into the binding sites of plasma proteins like HSA. |

| Hydrophobicity/Lipophilicity | The tendency of a molecule to dissolve in fats, oils, and lipids. Hydrophobic interactions are a primary driving force for binding to plasma proteins, particularly albumin. | The multiple phenylalanine and tyrosine residues contribute significant hydrophobicity, suggesting a potential for strong interaction with hydrophobic pockets in plasma proteins. nih.govmdpi.com |

| Aromaticity | The presence of aromatic rings allows for specific types of interactions, such as π-π stacking, with protein binding sites. | The peptide contains three aromatic rings (one from Tyr, two from Phe), which can participate in binding to plasma proteins. nih.govmdpi.com |

| Charge | The net electrical charge of the peptide at physiological pH can influence electrostatic interactions with charged residues on plasma proteins. | The peptide has a free N-terminal amine, giving it a positive charge at physiological pH, which can lead to electrostatic interactions with negatively charged regions of plasma proteins. |

| Conformational Flexibility | The ability of a peptide to adopt different shapes. A more rigid conformation might fit better into a specific binding site, while a flexible peptide might adapt to various sites. | The inclusion of D-amino acids can induce specific secondary structures, such as turns, which could influence the peptide's binding conformation. nih.gov |

Computational Design and in Silico Modeling of Peptides Containing D Amino Acids, Applied to H Dl Tyr Dl Pro Dl Phe Dl Phe Nh2

Computational Approaches to Peptide Structure Prediction and Conformational Sampling for DL-Peptides

The flexibility of short peptides makes determining their three-dimensional structure challenging. Computational methods provide a powerful means to explore the vast conformational space these molecules can adopt in solution.

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. bonvinlab.orgbonvinlab.org For a peptide like H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2, MD simulations can reveal its dynamic behavior and the collection of conformations it prefers, known as its conformational ensemble.

The process begins with an initial 3D structure of the peptide, which can be built using molecular modeling software. This structure is then placed in a simulated environment, typically a box of water molecules, to mimic physiological conditions. bonvinlab.orggitlab.io A force field, a set of parameters that defines the potential energy of the system, is chosen to govern the interactions between atoms. Force fields like CHARMM36 are capable of handling D-amino acids, with specific parameters for their unique stereochemistry. bioexcel.eu

The simulation proceeds by solving Newton's equations of motion for each atom in the system, allowing the peptide to move and fold. gitlab.io This process involves several key steps:

System Setup: Building the initial peptide structure and solvating it in a water box with ions to neutralize the system. acs.org

Energy Minimization: Removing any steric clashes or unfavorable geometries in the initial setup. bonvinlab.org

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

Production MD: Running the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of conformations. acs.org

Analysis of the resulting trajectory provides insights into the peptide's flexibility, dominant conformations, and intramolecular interactions.

Table 1: Illustrative MD Simulation Parameters for this compound

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36 | Defines the energy function for interatomic interactions, supports D-amino acids. bioexcel.eu |

| Water Model | TIP3P | Explicitly models the solvent environment. bonvinlab.org |

| Box Type | Cubic | Defines the simulation cell shape. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Equilibration Time | 1 ns (NVT) + 1 ns (NPT) | Stabilizes the system's temperature and pressure. |

| Production Run Time | 500 ns | Samples the conformational space of the peptide. acs.org |

| Integration Time Step | 2 fs | The time interval for solving the equations of motion. |

Homology modeling builds a 3D model of a target sequence based on an experimentally determined structure of a related homologous protein. This method is less applicable to a novel peptide like this compound, as it is unlikely to have a known structural homolog in the Protein Data Bank (PDB).

Therefore, de novo (from scratch) structure prediction methods are more appropriate. nih.govontosight.ai These methods predict the structure from the amino acid sequence alone, without relying on a template. Web-based servers like PEP-FOLD are designed for this purpose. pitt.eduuniv-paris-diderot.frnih.gov PEP-FOLD works by breaking the peptide sequence into overlapping fragments and predicting the conformation of these fragments using a structural alphabet derived from known protein structures. nih.gov These fragments are then assembled, and the resulting conformations are refined using a coarse-grained force field to identify the most stable structures. univ-paris-diderot.fr

For this compound, the sequence would be submitted to a server like PEP-FOLD. The server would perform numerous simulations and cluster the resulting conformations to provide a set of representative 3D models ranked by energy. pitt.eduontosight.ai

Table 2: Hypothetical De Novo Prediction Output for this compound

| Cluster Rank | Number of Models | Representative Score (e.g., OPEP energy) | Predicted Conformation Type |

|---|---|---|---|

| 1 | 35 | -45.2 kcal/mol | Extended/Turn |

| 2 | 28 | -43.8 kcal/mol | Compact/Globular |

| 3 | 19 | -41.1 kcal/mol | Beta-hairpin like |

| 4 | 12 | -39.5 kcal/mol | Irregular Coil |

| 5 | 6 | -38.2 kcal/mol | Extended |

Ligand-Target Docking and Interaction Analysis for DL-Peptides

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com This method is crucial for understanding how a peptide like this compound might interact with a biological target.

To predict the binding mode of this compound, one would first need a 3D structure of the target protein. biostars.org The docking process involves sampling many possible orientations and conformations of the peptide within the binding site of the protein. Docking programs like AutoDock, HADDOCK, or ICM-Pro use scoring functions to estimate the binding affinity for each pose. biostars.orgyoutube.comresearchgate.net

For a flexible peptide, it is often beneficial to use an ensemble of conformations, such as those generated from MD simulations or de novo prediction, as the input for docking. bioexcel.eu This approach, known as ensemble docking, accounts for the peptide's flexibility and increases the chances of finding the correct binding mode. The steps would include:

Preparation of the Receptor: Obtaining the 3D structure of the target protein and preparing it by adding hydrogens and assigning charges.

Preparation of the Ligand: Using the predicted low-energy conformations of this compound.

Defining the Binding Site: Identifying the potential binding pocket on the receptor. youtube.com

Running the Docking Simulation: The software systematically places the peptide in the binding site, exploring different rotations and translations.

Scoring and Ranking: The resulting poses are scored and ranked based on predicted binding energy. The top-ranked poses represent the most likely binding modes. youtube.com

Analysis of the best-ranked docked complex can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide-protein interaction.

Table 3: Illustrative Docking Results for this compound with a Hypothetical Receptor

| Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Peptide Residues | Key Interacting Receptor Residues | Interaction Types |

|---|---|---|---|---|

| 1 | -9.8 | DL-Tyr, DL-Phe(4) | Arg12, Trp45, Asp98 | H-bond, Pi-Pi stacking |

| 2 | -9.5 | DL-Phe(3), DL-Phe(4) | Leu48, Val100 | Hydrophobic |

| 3 | -9.2 | DL-Tyr, DL-Pro | Glu15, Ser99 | H-bond, Salt bridge |

| 4 | -8.9 | DL-Phe(3) | Phe46, Ala101 | Pi-Alkyl |

Computational Peptide Design Strategies Incorporating Non-Natural Amino Acids

Computational design aims to optimize a peptide's properties, such as binding affinity or stability, by modifying its amino acid sequence. nih.gov The inclusion of non-natural amino acids like the D-isomers in this compound significantly expands the chemical space available for design. acs.org

Exploring all possible sequence variants of a peptide is computationally intractable. Therefore, heuristic search methods like genetic algorithms (GAs) and simulated in silico panning are employed to navigate this vast sequence space efficiently.

Genetic Algorithms (GAs): Inspired by Darwinian evolution, GAs start with an initial population of peptide sequences (which could include the parent peptide this compound). nih.govstanford.edu The "fitness" of each peptide is evaluated using a scoring function, which could be the predicted binding affinity from docking. uni-marburg.de The algorithm then proceeds through cycles of:

Selection: Peptides with better fitness scores are more likely to be selected as "parents."

Crossover: Parent sequences are combined to create new "offspring" sequences.

Mutation: Random changes are introduced into the sequences to maintain diversity. nih.govacs.org

This iterative process evolves the population toward sequences with optimized properties. nih.gov

In Silico Panning: This method mimics the experimental technique of phage display panning. nih.govnih.gov A virtual library of peptide variants is created. Each peptide in the library is then docked to the target receptor, and their binding affinities are calculated. nih.gov The top-binding peptides are selected, and a new library is generated based on these hits, often by introducing mutations. This process is repeated for several rounds to enrich the library with high-affinity binders. nih.gov

Table 4: Illustrative Output from a Genetic Algorithm for Optimizing this compound Analogs

| Generation | Top Sequence | Parent Sequence | Fitness Score (Binding Affinity) | Improvement (%) |

|---|---|---|---|---|

| 0 | This compound | N/A (Initial) | -9.8 | 0% |

| 5 | H-DL-Tyr-DL-Pro-DL-Trp-DL-Phe-NH2 | This compound | -10.5 | 7.1% |

| 10 | H-DL-Tyr-DL-Pro-DL-Trp-DL-Tyr-NH2 | H-DL-Tyr-DL-Pro-DL-Trp-DL-Phe-NH2 | -11.2 | 14.3% |

| 15 | H-DL-Arg-DL-Pro-DL-Trp-DL-Tyr-NH2 | H-DL-Tyr-DL-Pro-DL-Trp-DL-Tyr-NH2 | -11.9 | 21.4% |

| 20 | H-DL-Arg-DL-Pro-DL-Trp-DL-Tyr-NH2 | (Converged) | -11.9 | 21.4% |

In Silico Tools for Property Prediction and Lead Optimization of DL-Peptides

A variety of in silico tools are available to predict the properties of peptides and to guide the lead optimization process. nih.govnih.gov These tools are crucial for refining a promising peptide hit, such as a computationally designed DL-peptide, into a viable drug candidate. creative-peptides.com Property prediction tools can estimate a wide range of characteristics, including physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. mdpi.comswissadme.ch

For a peptide like this compound, in silico tools would be invaluable. For instance, molecular docking simulations could predict its binding mode and affinity to a specific protein target. acs.org Molecular dynamics simulations could then be used to study the stability of the peptide-protein complex and to understand the conformational changes that occur upon binding. acs.org